molecular formula C18H22N2O3 B2987536 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1705169-01-2

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2987536
CAS No.: 1705169-01-2
M. Wt: 314.385
InChI Key: PDGLSZQPKUVBHT-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound with the molecular formula C18H22N2O3 It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of benzylamine with 2-methoxy-2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of solvents and reaction conditions may be optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:

  • 1-Benzyl-3-(2-methoxyphenyl)urea
  • 1-Benzyl-3-(2-ethoxyphenyl)urea
  • 1-Benzyl-3-(2-methylphenyl)urea

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGLSZQPKUVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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